Cas no 51549-39-4 (5'-O-TBDMS-Bz-dA)
5'-O-TBDMS-Bz-dA Chemical and Physical Properties
Names and Identifiers
-
- Adenosine,N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-
- N6-Benzoyl-5-O-Tert-Butyldimethylsilyl-2-Deoxyadenosine
- N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine
- [(2S,4S,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-[(2-methylpropan-2-yl)oxymethyl]oxolan-2-yl]-dimethylsilicon
- N6-BENZOYL-5'-O-TERT-BUTYLDIMETHYLSILYL- 2'-DEOXYADENOSINE
- Adenosine,N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]
- N6-Benzoyl-5'-tert-butyldimethylsilyl-2'-deoxyadenosine
- 5'-O-TBDMS-Bz-dA
- N6 -benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine
- N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
- HY-138595
- PD157765
- CS-0159270
- BP-58691
- N-(9-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- AC-32244
- SCHEMBL3822219
- N6-bezoyl-5'-O-(tert-butyldimethylsilyl)-2'-deoxyadenosine
- N6-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine
- N6-benzoyl-5'-O-(tert-butyldimethylsilyl)-2'-deoxyadenosine
- N-(9-((2R,4S,5R)-5-((TERT-BUTYLDIMETHYLSILYLOXY)METHYL)-4-HYDROXYTETRAHYDROFURAN-2-YL)-9H-PURIN-6-YL)BENZAMIDE
- 51549-39-4
- AKOS024424134
- MFCD04972281
- MS-28688
- BJZZQJFYKQPUGO-RCCFBDPRSA-N
- G13296
- Adenosine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-
-
- MDL: MFCD04972281
- Inchi: 1S/C23H31N5O4Si/c1-23(2,3)33(4,5)31-12-17-16(29)11-18(32-17)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1
- InChI Key: BJZZQJFYKQPUGO-RCCFBDPRSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OC[C@@H]1[C@H](C[C@H](N2C=NC3C(NC(C4C=CC=CC=4)=O)=NC=NC2=3)O1)O
Computed Properties
- Exact Mass: 469.21500
- Monoisotopic Mass: 469.21453102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 684
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 111Ų
Experimental Properties
- PSA: 111.39000
- LogP: 3.82180
5'-O-TBDMS-Bz-dA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B207893-50mg |
N6-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine |
51549-39-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B207893-100mg |
N6-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine |
51549-39-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B207893-500mg |
N6-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine |
51549-39-4 | 500mg |
$ 185.00 | 2022-06-07 | ||
| MedChemExpress | HY-138595-10mM*1mLinDMSO |
5'-O-TBDMS-Bz-dA |
51549-39-4 | 98.98% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-138595-50mg |
5'-O-TBDMS-Bz-dA |
51549-39-4 | 98.37% | 50mg |
¥500 | 2023-08-31 | |
| ChemScence | CS-0159270-50mg |
5'-O-TBDMS-Bz-dA |
51549-39-4 | 98.98% | 50mg |
$50.0 | 2022-04-27 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52309-250mg |
N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine, 98+% |
51549-39-4 | 98+% | 250mg |
¥641.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52309-1g |
N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine, 98+% |
51549-39-4 | 98+% | 1g |
¥3628.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52309-5g |
N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine, 98+% |
51549-39-4 | 98+% | 5g |
¥14160.00 | 2023-03-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N929670-25g |
N6-Benzoyl-5'-O-(tert-butyldimethylsilyl)-2'-deoxyadenosine |
51549-39-4 | 97% | 25g |
¥1,811.70 | 2022-09-01 |
5'-O-TBDMS-Bz-dA Suppliers
5'-O-TBDMS-Bz-dA Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 5'-O-TBDMS-Bz-dA
Recent Advances in the Application of 5'-O-TBDMS-Bz-dA (CAS: 51549-39-4) in Nucleic Acid Chemistry and Therapeutics
The compound 5'-O-TBDMS-Bz-dA (CAS: 51549-39-4) has emerged as a critical reagent in nucleic acid chemistry, particularly in the synthesis of modified oligonucleotides. Recent studies have highlighted its role in the development of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. This research brief consolidates the latest findings on the synthesis, applications, and mechanistic insights of 5'-O-TBDMS-Bz-dA, providing a comprehensive overview for researchers in the field.
One of the key advancements in the use of 5'-O-TBDMS-Bz-dA is its incorporation into solid-phase oligonucleotide synthesis (SPOS). The tert-butyldimethylsilyl (TBDMS) group at the 5'-position and the benzoyl (Bz) protecting group on the nucleobase offer enhanced stability and selectivity during the synthesis process. Recent publications have demonstrated that these protecting groups minimize side reactions and improve the overall yield of oligonucleotide products, making 5'-O-TBDMS-Bz-dA a preferred choice for high-purity oligonucleotide production.
In addition to its synthetic utility, 5'-O-TBDMS-Bz-dA has been investigated for its role in the design of therapeutic nucleic acids. A 2023 study published in Nucleic Acids Research explored the use of this modified nucleoside in the synthesis of ASOs targeting rare genetic disorders. The researchers reported that the incorporation of 5'-O-TBDMS-Bz-dA into ASOs enhanced their nuclease resistance and binding affinity to target mRNA, leading to improved therapeutic efficacy in preclinical models.
Another significant application of 5'-O-TBDMS-Bz-dA is in the field of siRNA therapeutics. A recent study in the Journal of Medicinal Chemistry highlighted its use in the synthesis of chemically modified siRNAs with improved pharmacokinetic properties. The TBDMS and Bz groups were found to contribute to the metabolic stability of siRNAs, reducing off-target effects and enhancing their delivery to target tissues. These findings underscore the potential of 5'-O-TBDMS-Bz-dA in advancing RNA-based therapeutics.
Mechanistic studies have also shed light on the interactions of 5'-O-TBDMS-Bz-dA with cellular machinery. For instance, a 2024 paper in Chemical Communications detailed how the TBDMS group influences the conformational dynamics of oligonucleotides, affecting their binding to proteins and other biomolecules. Such insights are invaluable for the rational design of nucleic acid therapeutics with optimized biological activity.
Looking ahead, the continued exploration of 5'-O-TBDMS-Bz-dA is expected to yield further innovations in nucleic acid chemistry and therapeutics. Ongoing research is focused on optimizing its protecting group strategies and expanding its applications in gene editing technologies, such as CRISPR-Cas9. As the demand for precision medicine grows, compounds like 5'-O-TBDMS-Bz-dA will play an increasingly vital role in the development of next-generation nucleic acid drugs.
51549-39-4 (5'-O-TBDMS-Bz-dA) Related Products
- 2312-73-4(N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine)
- 16373-93-6(2'-deoxy-adenosine;hydrate)
- 362-74-3(Butyryladenosine Cyclophosphate)
- 17659-78-8(N-(3-Methylbutyl)adenosine)
- 4546-70-7((2R,3S,5R)-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol)
- 4546-72-9(N6-Benzoyl-2'-deoxyadenosine)
- 7724-76-7(N6-Isopentenyladenosine)
- 958-09-8(Deoxyadenosine)
- 6025-53-2(trans-Zeatinriboside)
- 7689-03-4(Camptothecin)